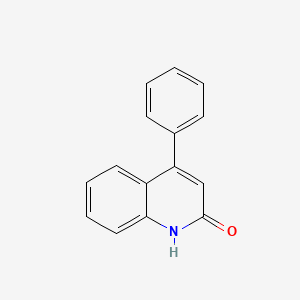

4-Phenyl-quinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQNVNSIRYIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207264 | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-57-2 | |

| Record name | 3-Deoxyviridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Art of Building Scaffolds: A Technical Guide to the Synthesis of 4-Phenylcarbostyril Derivatives

Foreword: The Architectural Significance of 4-Phenylcarbostyrils in Drug Discovery

In the landscape of medicinal chemistry, the 4-phenylcarbostyril (4-phenyl-2(1H)-quinolone) core is a privileged scaffold. Its rigid, planar structure, combined with the potential for diverse functionalization, has made it a cornerstone in the design of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and anticonvulsant properties.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for constructing these valuable molecules, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals. We will delve into both classical and modern methodologies, emphasizing the rationale behind procedural choices to empower the reader to not only replicate but also innovate.

I. Foundational Strategies: Classical Approaches to the Carbostyril Core

The construction of the fundamental quinolone ring system has a rich history, with several named reactions providing reliable, albeit sometimes harsh, routes to this scaffold. Understanding these classical methods is essential, as they often serve as the basis for more modern, refined approaches.

A. The Knorr Quinoline Synthesis: A Pillar of Carbostyril Formation

The Knorr quinoline synthesis is a powerful and versatile method for the preparation of 2-hydroxyquinolines (carbostyrils). The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically polyphosphoric acid (PPA) or sulfuric acid.[3]

Causality in Mechanism: The reaction proceeds through an initial protonation of the anilide carbonyl, which activates the molecule for an intramolecular electrophilic aromatic substitution. The β-keto group's enol form attacks the activated aniline ring, leading to a cyclic intermediate. Subsequent dehydration and tautomerization yield the stable 2-quinolone product. The choice of a strong, dehydrating acid like PPA is critical as it facilitates both the cyclization and the subsequent dehydration steps.

Diagram: Knorr Quinoline Synthesis Mechanism

Caption: Mechanism of the Knorr Quinoline Synthesis.

Field-Proven Protocol: Synthesis of 5-Methoxy-4-phenyl-2(1H)-quinolone [1]

-

Preparation of the β-Ketoanilide: React the appropriate substituted acetophenone with diethyl carbonate to form the corresponding benzoylacetate. This intermediate is then condensed with a substituted aniline to generate the benzoylacetanilide precursor.[1]

-

Cyclization: Add the benzoylacetanilide intermediate to 5-6 weight equivalents of polyphosphoric acid (PPA).

-

Heating: Heat the mixture to 100–110 °C for 1–2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

| Reactant | Reagent | Conditions | Yield |

| Substituted Benzoylacetanilide | Polyphosphoric Acid (PPA) | 100–110 °C, 1–2 h | Moderate to Good |

B. The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis offers an alternative route, particularly for the synthesis of 4-hydroxyquinolines.[4][5] It involves the condensation of anilines with β-ketoesters.[4] While typically yielding 4-hydroxyquinolines, under certain conditions, it can be adapted for carbostyril synthesis. The key distinction from the Knorr synthesis is the initial formation of a Schiff base or enamine, followed by a high-temperature cyclization.[4][5]

Causality in Mechanism: The reaction begins with the formation of an enamine from the aniline and the β-ketoester. This intermediate undergoes a thermally induced electrocyclic ring closure.[4] The high temperature (~250 °C) is necessary to overcome the activation energy for this cyclization. Subsequent elimination of an alcohol and tautomerization lead to the quinolone product.[4] The use of an inert, high-boiling solvent like mineral oil can significantly improve yields by preventing sublimation and decomposition of the starting materials.[4]

Diagram: Conrad-Limpach Synthesis Workflow

Caption: Workflow for the Conrad-Limpach Synthesis.

II. Modern Marvels: Palladium-Catalyzed Pathways to 4-Phenylcarbostyrils

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 4-phenylcarbostyrils is no exception. Palladium-catalyzed cross-coupling reactions provide highly efficient and modular routes to these complex molecules, often under milder conditions than classical methods.

A. The Suzuki-Miyaura Coupling: Forging the Aryl-Aryl Bond

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids.[6][7] This reaction is particularly well-suited for the synthesis of 4-phenylcarbostyrils, allowing for the late-stage introduction of the phenyl group.

Causality in Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of a 4-halocarbostyril, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[7]

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the 4-phenylcarbostyril product and regenerating the palladium(0) catalyst.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling for 4-Phenylcarbostyril Synthesis [8]

-

Reaction Setup: In a reaction vessel, combine the 4-halocarbostyril, phenylboronic acid (1.1 equivalents), and a base such as cesium carbonate (2.5 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.1 equivalents), to the mixture and continue sparging for another 10 minutes.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C overnight.

-

Work-up and Purification: After cooling, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield |

| 4-Halocarbostyril | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 °C, overnight | Good to Excellent |

B. The Heck Reaction: A Powerful C-C Bond Forming Tool

The Heck reaction provides another elegant palladium-catalyzed method for the synthesis of 4-phenylcarbostyrils.[9][10] This reaction typically involves the coupling of an aryl halide with an alkene.[9] For the synthesis of 4-phenylcarbostyrils, an intramolecular Heck reaction is a particularly powerful strategy.[11][12]

Causality in Mechanism: The intramolecular Heck reaction follows a similar catalytic cycle to the Suzuki coupling, with the key difference being the nature of the coupling partner.

-

Oxidative Addition: The palladium(0) catalyst adds to an aryl halide precursor.

-

Carbopalladation: The palladium(II) intermediate then undergoes an intramolecular insertion into a suitably positioned double bond.

-

β-Hydride Elimination: A β-hydride is eliminated, forming the cyclized product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species is reduced back to the active palladium(0) catalyst in the presence of a base.

Diagram: Intramolecular Heck Reaction Workflow

Caption: Workflow of the Intramolecular Heck Reaction.

A domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides has been reported as an efficient route to free NH 4-arylquinolin-2(1H)-ones.[13]

Protocol Outline: Domino Heck/Cyclization for 4-Aryl-2-quinolones [13]

-

Reactants: Combine methyl β-(2-acetamidophenyl)acrylate, an aryl iodide, and a base like potassium acetate in a suitable solvent such as DMF.

-

Catalyst: Add a palladium catalyst, for example, Pd(OAc)₂.

-

Reaction Conditions: Heat the mixture at 120 °C.

-

Work-up and Purification: After completion, the reaction is worked up and the product is purified to yield the 4-aryl-2-quinolone.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |

| Methyl β-(2-acetamidophenyl)acrylate | Aryl Iodide | Pd(OAc)₂ | KOAc | DMF | 120 °C | 11–80% |

III. Conclusion: A Synthesis of Strategy and Innovation

The synthesis of 4-phenylcarbostyril derivatives is a testament to the evolution of organic chemistry. From the foundational, thermally-driven cyclizations of Knorr and Conrad-Limpach to the elegant and highly selective palladium-catalyzed cross-couplings, the synthetic chemist now has a powerful arsenal of tools at their disposal. The choice of synthetic route will invariably depend on factors such as substrate availability, desired substitution patterns, and scalability. By understanding the underlying mechanisms and the critical parameters of each reaction, researchers can not only successfully synthesize these valuable scaffolds but also rationally design novel derivatives with enhanced pharmacological profiles, paving the way for the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. soc.chim.it [soc.chim.it]

- 13. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Phenyl-quinolin-2-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1H-quinolin-2-one

Prepared by: Gemini, Senior Application Scientist

Foreword

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] From antibacterial to anticancer agents, the privileged nature of this heterocyclic system makes its derivatives prime candidates for drug discovery and development. This guide provides a comprehensive technical overview of a specific derivative, 4-Phenyl-1H-quinolin-2-one (also known as 4-phenylcarbostyril), intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structure, synthesis, physicochemical properties, and chemical reactivity, grounding our discussion in established scientific principles and field-proven insights to provide a self-validating and authoritative resource.

Molecular Structure and Nomenclature

The identity of a compound is fundamentally linked to its structure. For 4-Phenyl-1H-quinolin-2-one, this is complicated by the phenomenon of tautomerism, which is critical to understanding its reactivity and biological interactions.

Identification and Tautomerism

The compound is most accurately identified by its Chemical Abstracts Service (CAS) number and molecular formula.

-

CAS Number : 5855-57-2[3]

-

Molecular Formula : C₁₅H₁₁NO[3]

-

Synonyms : 4-Phenyl-quinolin-2-ol, 4-phenylcarbostyril, 4-phenyl-1,2-dihydroquinolin-2-one[3]

This molecule exists in a tautomeric equilibrium between the keto (lactam) form, 4-phenyl-1H-quinolin-2-one , and the enol (lactim) form, This compound . For quinolin-2-ones, the equilibrium overwhelmingly favors the thermodynamically more stable keto (amide) tautomer in both solid and solution phases, due to the stability of the cyclic amide and its ability to form strong intermolecular hydrogen-bonded dimers.[4]

Synthesis and Purification

While various methods exist for quinolinone synthesis, the Conrad-Limpach-Knorr synthesis provides a reliable and classical approach for preparing 4-substituted-1H-quinolin-2-ones. This method involves the condensation of an aniline with a β-ketoester followed by a thermal cyclization.

Proposed Synthetic Workflow: Conrad-Limpach-Knorr Synthesis

The causality behind this two-step process lies in first forming an enamine intermediate via nucleophilic attack of the aniline on the keto-carbonyl of the β-ketoester, followed by a high-temperature, intramolecular electrophilic cyclization onto the aniline ring to form the quinolinone core.

Step-by-Step Experimental Protocol

-

Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene. Add a catalytic amount of sulfuric acid (e.g., 2-3 drops). Reflux the mixture for 2-4 hours until the theoretical amount of water is collected. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude oil, ethyl 3-anilino-3-phenylacrylate, can be used directly in the next step.

-

Cyclization: In a high-temperature reaction vessel, add the crude intermediate to a high-boiling solvent like Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.

-

Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield pure 4-Phenyl-1H-quinolin-2-one.

-

Validation: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-Phenyl-1H-quinolin-2-one is not widely published, we can summarize key computed values.

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | [3] |

| Molecular Formula | C₁₅H₁₁NO | [3] |

| XLogP3-AA (Lipophilicity) | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Melting Point | Not experimentally determined. Isomer 2-phenylquinolin-4(1H)-one melts at 242-244 °C.[5] | N/A |

| Aqueous Solubility | Not experimentally determined. Expected to be low due to its aromatic nature and LogP value. | N/A |

Spectroscopic and Structural Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its downfield shift is characteristic and due to hydrogen bonding and the deshielding effect of the carbonyl group.[5]

-

δ 7.3-8.1 ppm (m, 9H): This complex multiplet region contains the protons from the phenyl ring at C4 and the four protons on the benzenoid ring of the quinolinone system. The proton at C5 is typically the most downfield of the quinolinone protons due to the anisotropic effect of the carbonyl group.[5]

-

δ ~6.4 ppm (s, 1H): This singlet is assigned to the vinyl proton at the C3 position. Its relative upfield position is characteristic of this scaffold.[5]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~165-175 ppm: The signal for the C2 carbonyl carbon (C=O). This is a key diagnostic peak. The value for the isomeric 2-phenylquinolin-4(1H)-one is ~177 ppm.[5]

-

δ ~140-150 ppm: Signals for the C4 and C8a quaternary carbons.

-

δ ~115-135 ppm: A cluster of signals corresponding to the remaining aromatic carbons of both the quinolinone and phenyl rings.

-

δ ~105-110 ppm: The signal for the C3 vinyl carbon.

Predicted Infrared (IR) Spectrum (KBr Pellet)

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the amide. Broadening is due to intermolecular hydrogen bonding.

-

~1650-1670 cm⁻¹ (strong): C=O stretching vibration of the cyclic amide (lactam). This is a very strong and sharp absorption.

-

~1500-1620 cm⁻¹: C=C stretching vibrations within the aromatic and quinolinone rings.

-

~700-800 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.

Predicted Mass Spectrum (EI)

-

m/z 221 (M⁺): The molecular ion peak, corresponding to the exact mass of the molecule.

-

Fragmentation: Expect losses of CO (m/z 193) and potentially fragmentation of the phenyl ring.

X-ray Crystallography Insights

No crystal structure has been published for 4-Phenyl-1H-quinolin-2-one. However, based on related structures like 2-phenylquinazoline, we can infer key structural features.[6][7] The quinolinone bicyclic system is expected to be largely planar. The phenyl ring at C4 will be twisted relative to this plane, with a dihedral angle likely in the range of 40-60° to minimize steric hindrance.[8] In the solid state, molecules would likely form hydrogen-bonded dimers via the N-H and C=O groups of the amide functionality.[9]

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the stability and phase behavior of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

A DSC experiment would reveal the melting point of the compound as a sharp endothermic peak.[10] It can also identify polymorphic transitions or decomposition events. A typical protocol involves heating a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[12] For 4-Phenyl-1H-quinolin-2-one, a TGA thermogram would be expected to show a flat baseline until the onset of thermal decomposition, likely above 250-300 °C, at which point a sharp drop in mass would occur. This analysis is crucial for determining the maximum processing temperature during formulation.

Chemical Reactivity

The chemical reactivity of 4-Phenyl-1H-quinolin-2-one is dictated by the interplay of its functional groups: the cyclic amide, the electron-rich benzenoid ring, and the phenyl substituent.

-

N-Alkylation/Acylation : The amide nitrogen can be deprotonated by a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate solubility and biological activity.[13]

-

Electrophilic Aromatic Substitution : The benzenoid ring (positions C5-C8) can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The amide group is an ortho-, para-director, activating the C6 and C8 positions.

-

Reactions at the C3 Position : The C3 position is susceptible to certain electrophilic reactions, such as Vilsmeier-Haack formylation or halogenation with reagents like N-bromosuccinimide (NBS).

Biological Significance and Applications

While specific biological data for 4-Phenyl-1H-quinolin-2-one is sparse, the broader class of quinolinone derivatives exhibits a vast range of pharmacological activities. They are recognized as privileged structures in drug discovery, with derivatives showing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1] The presence of the phenyl group at the C4 position is a common feature in many biologically active quinolines and may contribute to receptor binding through hydrophobic and π-stacking interactions. Therefore, 4-Phenyl-1H-quinolin-2-one serves as a valuable scaffold and starting material for the synthesis of new chemical entities with therapeutic potential.

Conclusion

4-Phenyl-1H-quinolin-2-one is a classic heterocyclic compound whose chemistry is defined by its stable keto-amide tautomer. Its synthesis is achievable through established organic chemistry reactions, and its structure presents multiple handles for chemical modification. This guide has provided a detailed overview of its known and predicted properties, offering a foundational resource for scientists working with this versatile scaffold. A comprehensive experimental validation of the predicted spectroscopic, thermal, and physicochemical properties represents a clear opportunity for future research in this area.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 4-methyl-sulfanyl-2-phenyl-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 13. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Phenyl-quinolin-2-ol Derivatives: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic methodologies used in the structural elucidation and characterization of 4-Phenyl-quinolin-2-ol derivatives. This class of compounds is of significant interest due to its versatile scaffold, which appears in molecules with a wide range of biological activities. Our focus will be on the practical application and interpretation of key analytical techniques, emphasizing the rationale behind experimental choices to ensure data integrity and trustworthiness.

The this compound core exists in a tautomeric equilibrium with its 4-phenyl-1H-quinolin-2-one form. In the solid state and in most common solvents, the quinolin-2-one tautomer is predominantly favored. This structural nuance is fundamental to interpreting the spectroscopic data that follows.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of molecular characterization, providing unambiguous confirmation of molecular weight and elemental composition. For this compound derivatives, it is the first-line technique to verify the success of a synthesis.

Expertise & Rationale

We employ High-Resolution Mass Spectrometry (HRMS) over standard MS for its ability to provide exact mass measurements to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental formula, a critical self-validating step that corroborates data from all other spectroscopic methods. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecular ion intact, usually as the protonated species [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The expected m/z for the protonated parent compound (C₁₅H₁₁NO) is 222.0914 [M+H]⁺.[1]

-

Validation: The experimentally observed m/z should be within 5 ppm of the calculated value to confirm the elemental composition.

Data Presentation: Characteristic Fragmentation

While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. The quinoline core exhibits predictable fragmentation pathways.

| Ion | Fragmentation Pathway | Typical Relative Abundance | Rationale |

| [M+H]⁺ | Molecular Ion | Base Peak | Confirms molecular weight. |

| [M - CO]+ | Loss of carbon monoxide from the quinolinone ring | Moderate | Characteristic of quinolin-2-one structures.[2] |

| [M - HCN]+ | Loss of hydrogen cyanide from the quinoline ring | Low to Moderate | A common fragmentation pattern for nitrogen-containing heterocycles.[3] |

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For substituted this compound derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Expertise & Rationale

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily dissolves most quinolinone derivatives and its residual solvent peak does not typically interfere with key signals. Furthermore, the acidic N-H proton of the quinolinone tautomer is clearly observable in DMSO-d₆, providing direct evidence for the dominant tautomeric form.

Mandatory Visualization: NMR Analysis Workflow

Caption: Workflow for complete structural assignment using NMR spectroscopy.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals include the downfield N-H proton and distinct aromatic protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl (C=O) signal is a key diagnostic peak.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons for full, unambiguous assignment.[4][5]

Data Presentation: Typical NMR Chemical Shifts (in DMSO-d₆)

The following table summarizes expected chemical shifts for the parent 4-phenyl-quinolin-2(1H)-one. Substituents will alter these values predictably.[1]

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | N-H | ~11.7 | Broad Singlet | Acidic proton on nitrogen, characteristic of the quinolinone tautomer. |

| ¹H | H8 | ~8.1 | Doublet | Deshielded by proximity to the ring nitrogen and carbonyl group. |

| ¹H | H5, H6, H7 | 7.3 - 7.8 | Multiplets | Aromatic protons of the quinolinone ring system. |

| ¹H | Phenyl H | 7.5 - 7.6 | Multiplet | Protons on the C4-phenyl substituent. |

| ¹H | H3 | ~6.3 | Singlet | Olefinic proton adjacent to the carbonyl group. |

| ¹³C | C2 (C=O) | ~177 | Singlet | Carbonyl carbon, a key indicator of the quinolin-2-one form. |

| ¹³C | C4, C8a | 140 - 150 | Singlets | Quaternary carbons in the quinolinone ring. |

| ¹³C | Phenyl C | 127 - 135 | Multiple | Aromatic carbons of the phenyl ring. |

| ¹³C | C3 | ~107 | Singlet | Olefinic carbon at position 3. |

Vibrational and Electronic Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary data regarding functional groups and the electronic structure of the molecule.

Expertise & Rationale

IR Spectroscopy is invaluable for rapidly confirming the presence of key functional groups. The most diagnostic peak for this class of compounds is the C=O stretch of the quinolinone tautomer, which is typically strong and sharp. Its presence, coupled with a broad N-H stretch, provides compelling evidence for the dominant tautomer.

UV-Vis Spectroscopy probes the conjugated π-system. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents, making it a useful tool for studying structure-property relationships within a library of derivatives.[6]

Mandatory Visualization: Spectroscopic Characterization Workflow

Caption: Integrated workflow for the complete characterization of derivatives.

Experimental Protocols

FT-IR (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

-

Dilute the stock solution to a final concentration of ~10 µM.

-

Use a quartz cuvette to measure the absorbance spectrum from approximately 200 to 500 nm.

Data Presentation: Key Spectroscopic Features

| Technique | Feature | Expected Range/Value | Significance |

| FT-IR | N-H Stretch | 3200 - 2800 cm⁻¹ (broad) | Confirms presence of N-H bond in the quinolinone. |

| FT-IR | C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | Diagnostic for the quinolin-2-one tautomer.[7] |

| FT-IR | C=C/C=N Stretch | 1600 - 1450 cm⁻¹ (multiple) | Aromatic and heterocyclic ring vibrations. |

| UV-Vis | π → π* Transitions | 250 - 350 nm (multiple bands) | Characteristic of the extended conjugated system. |

References

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chempap.org [chempap.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

Understanding the Molecular Architecture through NMR

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Phenyl-quinolin-2-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of bioactive molecules is paramount. This compound, a member of the quinolinone class of heterocyclic compounds, has garnered significant interest due to the wide range of biological activities exhibited by its derivatives, including anticancer and antibacterial properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into its unique spectral features and a robust protocol for data acquisition.

The chemical structure of this compound, with its fused bicyclic system and a phenyl substituent, gives rise to a distinct set of signals in its NMR spectra. The tautomeric equilibrium between the -ol and -one forms heavily favors the 2-quinolone tautomer, a characteristic feature of this heterocyclic system. The following analysis is based on the 2-quinolone tautomer, 4-phenyl-1,2-dihydroquinolin-2-one.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the compound and has a well-characterized residual solvent peak.[3][4]

Key features of the ¹H NMR spectrum include a downfield singlet for the N-H proton, a singlet for the proton at the C3 position, and a series of multiplets in the aromatic region corresponding to the protons of the quinolinone core and the phenyl ring.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=bold];

// Define nodes with positions N1 [label="N", pos="0,0.75!"]; C2 [label="C2", pos="-1.2,0!"]; O_C2 [label="O", pos="-2.2,0.5!"]; C3 [label="C3", pos="-1.2,-1.2!"]; C4 [label="C4", pos="0,-1.95!"]; C4a [label="C4a", pos="1.2,-1.2!"]; C5 [label="C5", pos="2.4,-1.2!"]; C6 [label="C6", pos="2.4,0!"]; C7 [label="C7", pos="1.2,1.2!"]; C8 [label="C8", pos="0,1.95!"]; C8a [label="C8a", pos="1.2,0!"]; H_N1 [label="H", pos="-0.5,1.2!"]; H3 [label="H3", pos="-2.2,-1.7!"]; H5 [label="H5", pos="3.4,-1.7!"]; H6 [label="H6", pos="3.4,0.5!"]; H7 [label="H7", pos="1.2,2.2!"]; H8 [label="H8", pos="-0.5,2.9!"];

// Phenyl Ring C1_prime [label="C1'", pos="-0.5,-3.2!"]; C2_prime [label="C2'", pos="-1.7,-3.9!"]; C3_prime [label="C3'", pos="-1.7,-5.1!"]; C4_prime [label="C4'", pos="-0.5,-5.8!"]; C5_prime [label="C5'", pos="0.7,-5.1!"]; C6_prime [label="C6'", pos="0.7,-3.9!"]; H2_prime [label="H2'", pos="-2.7,-3.9!"]; H3_prime [label="H3'", pos="-2.7,-5.1!"]; H4_prime [label="H4'", pos="-0.5,-6.8!"]; H5_prime [label="H5'", pos="1.7,-5.1!"]; H6_prime [label="H6'", pos="1.7,-3.9!"];

// Quinolinone Core Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- O_C2 [style=double];

// Phenyl Ring Bonds C4 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;

// C-H Bonds N1 -- H_N1; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; }

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH | ~11.72 | s | - |

| H8 | ~8.10 | dd | 8.1, 1.1 |

| H2', H6' | ~7.83 | dd | 6.6, 2.9 |

| H5 | ~7.77 | d | 8.3 |

| H7 | ~7.67 | m | - |

| H3', H4', H5' | ~7.59 | m | - |

| H6 | ~7.34 | t | 7.2 |

| H3 | ~6.34 | s | - |

Note: The chemical shifts and coupling constants are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives. Actual values may vary slightly depending on experimental conditions.[3]

Interpretation of the ¹H NMR Spectrum:

-

NH Proton (~11.72 ppm): The proton attached to the nitrogen appears as a broad singlet at a very downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.

-

Aromatic Protons (7.34 - 8.10 ppm): The protons on the quinolinone and phenyl rings resonate in this region.

-

H8 (~8.10 ppm): This proton is deshielded by the anisotropic effect of the carbonyl group, causing it to appear at the lowest field in the aromatic region. It appears as a doublet of doublets due to coupling with H7 (ortho coupling) and H6 (meta coupling).[5]

-

H5 (~7.77 ppm): This proton is also deshielded and appears as a doublet due to ortho coupling with H6.

-

H2', H6' (~7.83 ppm): These protons on the phenyl ring are in the ortho position to the quinolinone core and are deshielded. They appear as a doublet of doublets.

-

H7, H3', H4', H5' (~7.59 - 7.67 ppm): These protons often appear as a complex multiplet due to overlapping signals and similar chemical environments.

-

H6 (~7.34 ppm): This proton appears as a triplet due to coupling with both H5 and H7.

-

-

H3 Proton (~6.34 ppm): The proton at the C3 position is a vinyl proton and appears as a sharp singlet. Its upfield shift compared to the other aromatic protons is characteristic of its position in the heterocyclic ring.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C2 (C=O) | ~176.9 |

| C8a | ~149.9 |

| C4 | ~140.5 |

| C1' | ~134.2 |

| C7 | ~131.8 |

| C4' | ~130.4 |

| C2', C6' | ~129.0 |

| C3', C5' | ~127.4 |

| C5 | ~124.9 |

| C8 | ~124.7 |

| C6 | ~123.2 |

| C4a | ~118.7 |

| C3 | ~107.3 |

Note: The chemical shifts are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives.[3]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C2, ~176.9 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and appears at a very low field, which is characteristic of amide carbonyls.[7]

-

Aromatic and Olefinic Carbons (107.3 - 149.9 ppm): The remaining carbons of the quinolinone and phenyl rings resonate in this range.

-

Quaternary carbons (C4, C4a, C8a, C1') generally show weaker signals compared to protonated carbons.

-

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic systems. For instance, carbons adjacent to the nitrogen (C8a) and the carbonyl group are significantly deshielded.

-

The C3 carbon appears at a relatively upfield position (~107.3 ppm) for an sp² hybridized carbon, which is a characteristic feature of the 2-quinolone system.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024-4096) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Perform peak picking on both spectra to identify the precise chemical shifts of all signals.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of all proton and carbon signals. The provided experimental protocol outlines a systematic approach to acquiring high-quality NMR data, which is fundamental for the structural characterization and purity assessment of this important class of compounds in a research and drug development setting.

References

- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. impactfactor.org [impactfactor.org]

- 5. acdlabs.com [acdlabs.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mechanism of Action of 2-Phenylquinoline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of the 2-Phenylquinoline Scaffold

The 2-phenylquinoline core is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its rigid, planar structure, combined with the vast possibilities for substitution on both the quinoline and phenyl rings, allows for the fine-tuning of electronic and steric properties to engage a wide range of biological targets. This guide provides a deep dive into the multifaceted mechanisms of action of 2-phenylquinoline derivatives, offering field-proven insights into their antiviral, anticancer, and anti-inflammatory activities. We will explore the molecular interactions that drive their efficacy and provide detailed experimental frameworks for their characterization, empowering researchers to navigate the complexities of drug discovery in this promising chemical space.

Chapter 1: Antiviral Mechanisms of Action

The emergence of novel viral threats has catalyzed the search for broad-spectrum antiviral agents. Certain 2-phenylquinoline derivatives have demonstrated notable efficacy, particularly against coronaviruses, by targeting key viral enzymes essential for replication.

Inhibition of Viral Helicases: A Prime Target

A critical enzyme in the replication cycle of many viruses, including SARS-CoV-2, is the nsp13 helicase. This enzyme is responsible for unwinding the viral RNA genome, a necessary step for its replication and transcription. The high degree of conservation of this enzyme across different coronaviruses makes it an attractive target for developing pan-antiviral therapies.

Select 2-phenylquinoline compounds have been identified as potent inhibitors of the SARS-CoV-2 nsp13 helicase.[1][2] These compounds are thought to bind to the enzyme, interfering with its ATPase-dependent unwinding activity. The inhibition of helicase function effectively halts viral replication. For instance, compound 6g (a 2-phenylquinoline with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position) has been shown to potently inhibit SARS-CoV-2 helicase activity.[1][2]

The rationale for choosing a Fluorescence Resonance Energy Transfer (FRET)-based assay is its high sensitivity and suitability for high-throughput screening.[3][4] This method provides a real-time measurement of the enzyme's unwinding activity.

Protocol:

-

Substrate Preparation: A dual-labeled DNA or RNA substrate is prepared. This consists of a longer strand with a 5' overhang (for helicase loading) and a shorter, complementary strand. A fluorophore (e.g., Cy3) is attached to one strand, and a quencher (e.g., BHQ-2) to the other in close proximity, resulting in quenched fluorescence.

-

Reaction Setup: The nsp13 enzyme is pre-incubated with the 2-phenylquinoline test compound in a 384-well plate.

-

Initiation: The FRET substrate is added to the wells to initiate the reaction.

-

Measurement: As the helicase unwinds the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This is measured over time using a plate reader.

-

Data Analysis: The initial reaction velocity is calculated. The percentage of inhibition is determined by comparing the velocity in the presence of the compound to a DMSO control. IC50 values are then calculated from dose-response curves.

Caption: Workflow for a FRET-based helicase inhibition assay.

Modulation of Autophagy

Autophagy is a cellular degradation process that some viruses hijack for their replication. While some quinoline analogs like chloroquine are known to inhibit autophagy, studies on 2-phenylquinolines suggest that their antiviral effect is not primarily due to this mechanism.[1][2] However, it is a relevant pathway to investigate for a comprehensive understanding.

The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be visualized as puncta (dots) within the cell.

Protocol:

-

Cell Culture: VeroE6 cells are cultured on coverslips.

-

Treatment: Cells are treated with the 2-phenylquinoline compound for a specified time. Chloroquine is used as a positive control.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against LC3. A fluorescently labeled secondary antibody is then used. Nuclei are counterstained with DAPI.

-

Imaging: Cells are visualized using a confocal microscope.

-

Quantification: The number of LC3 puncta per cell is quantified using image analysis software. An increase in puncta suggests inhibition of autophagosome-lysosome fusion.

Chapter 2: Anticancer Mechanisms of Action

2-Phenylquinoline derivatives exhibit a broad spectrum of anticancer activities through diverse mechanisms, including targeting nucleic acid secondary structures, direct DNA interaction, and inhibition of key signaling proteins.

Targeting G-Quadruplexes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are often found in the promoters of oncogenes and at telomeres, making them attractive targets for cancer therapy. Stabilization of these structures can inhibit transcription of oncogenes and interfere with telomere maintenance.

Certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been shown to be potent G4 ligands.[5] These compounds bind to and stabilize G4 structures, leading to antiproliferative effects in cancer cell lines.

This assay is a reliable method to screen for and characterize the stabilizing effect of ligands on G-quadruplexes. The principle is that a ligand-stabilized G4 will have a higher melting temperature (Tm).

Protocol:

-

Probe Design: A G4-forming oligonucleotide is labeled with a FRET pair (a fluorophore and a quencher) at its ends. In the folded G4 conformation, the ends are in proximity, leading to high FRET (low fluorescence).

-

Assay Setup: The labeled oligonucleotide is placed in a 96-well plate with a potassium-containing buffer to facilitate G4 formation. The test compound is added.

-

Melting Curve Analysis: The plate is heated in a real-time PCR machine, and fluorescence is measured at increasing temperatures.

-

Data Analysis: As the G4 unfolds (melts), the FRET pair separates, and fluorescence increases. The Tm is the temperature at which 50% of the G4s are unfolded. A significant increase in Tm in the presence of the compound indicates stabilization.

Caption: Principle of the G-quadruplex FRET-melting assay.

DNA Intercalation

The planar aromatic system of the 2-phenylquinoline scaffold allows some derivatives to act as DNA intercalators. This mode of action involves the insertion of the planar moiety between the base pairs of the DNA double helix.

DNA intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. For intercalation to occur, the phenyl ring generally needs to be coplanar with the quinoline ring.[3][6]

These spectroscopic methods are used to study the binding of compounds to DNA.

Protocol:

-

DNA Preparation: A solution of calf thymus DNA (CT-DNA) is prepared in a suitable buffer.

-

UV-Vis Titration: A solution of the 2-phenylquinoline compound is titrated with increasing concentrations of CT-DNA. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).

-

Fluorescence Titration: The intrinsic fluorescence of the compound is monitored as increasing amounts of CT-DNA are added. Intercalation can lead to either quenching or enhancement of fluorescence, depending on the compound and its environment within the DNA.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Several 2-phenylquinoline and related quinazolinone derivatives have been developed as kinase inhibitors.[7][8]

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This can block signaling pathways involved in cell proliferation, survival, and angiogenesis. Kinases targeted by quinoline-type compounds include CDK9, Akt, EGFR, and VEGFR-2.[9]

Protocol:

-

Reagents: Recombinant kinase, substrate (peptide or protein), and ATP are required.

-

Reaction: The kinase is incubated with the test compound and the substrate in a buffer. The reaction is initiated by adding ATP.

-

Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Analysis: The percentage of kinase activity inhibition is calculated, and IC50 values are determined from dose-response curves.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 2-Phenylquinazolinone | CDK9 | 3.4 | [8] |

| 2-Phenylquinazolinone | Akt | 1.6 | [8] |

| Quinazoline-isatin hybrid | EGFR | 0.083 | [9] |

| Quinazoline-isatin hybrid | VEGFR-2 | 0.076 | [9] |

Table 1: Examples of Kinase Inhibitory Activity of Quinoline-Related Compounds.

Chapter 3: Anti-inflammatory Mechanisms of Action

Chronic inflammation is implicated in a wide range of diseases. 2-Phenylquinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.

Certain 2-(4-phenylquinoline-2-yl)phenol derivatives are potent and selective inhibitors of COX-2.[10] By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.

Protocol:

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Setup: The enzyme is incubated with the test compound and heme (a cofactor) in a reaction buffer.

-

Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.

-

Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured. This is typically done using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

| Compound Derivative | Target | IC50 (µM) | Reference |

| 2-(4-phenylquinoline-2-yl)phenol (4h) | COX-2 | 0.026 | [10] |

| 2-(4-phenylquinoline-2-yl)phenol (4j) | COX-2 | 0.102 | [10] |

Table 2: In Vitro COX-2 Inhibitory Activity of 2-Phenylquinoline Derivatives.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Some quinoline derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB p65 subunit.

Caption: Proposed mechanism of NF-κB inhibition by 2-phenylquinoline compounds.

This is a widely used cell-based assay to measure the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: A cell line (e.g., HEK293) is transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: The transfected cells are pre-treated with the 2-phenylquinoline compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured with a luminometer.

-

Data Analysis: The inhibition of NF-κB activity is calculated by comparing the luminescence in compound-treated cells to that in stimulated, untreated cells.

Conclusion: A Scaffold of Opportunity

The 2-phenylquinoline scaffold has proven to be a remarkably fertile ground for the discovery of bioactive compounds. The diverse mechanisms of action, spanning antiviral, anticancer, and anti-inflammatory activities, highlight the chemical versatility of this core structure. The ability to target distinct molecular entities—from viral enzymes and nucleic acid structures to protein kinases and key inflammatory mediators—underscores the potential for developing novel therapeutics for a wide range of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for further research and development, enabling scientists to unlock the full therapeutic potential of 2-phenylquinoline derivatives.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Quinoline and Quinolinone Alkaloids

Abstract: Quinoline and quinolinone alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide spectrum of profound biological activities. Their significance in drug discovery and development, exemplified by the antimalarial drug quinine and the anticancer agent camptothecin, necessitates a thorough understanding of their natural origins, biosynthetic pathways, and the methodologies required for their isolation and characterization. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the primary natural sources of these alkaloids, from the plant kingdom to microbial producers. It further elucidates the core biosynthetic routes, particularly the pivotal role of anthranilic acid, and presents a comprehensive, field-proven protocol for their extraction and purification. The guide aims to bridge foundational knowledge with practical application, serving as an essential resource for the scientific community engaged in natural product chemistry and pharmacology.

Principal Natural Sources of Quinoline and Quinolinone Alkaloids

Quinoline and quinolinone alkaloids are not confined to a single biological domain; they are synthesized by a remarkable diversity of organisms, including plants, microorganisms, and even some animals.[1][2]

Plant-Derived Alkaloids

Plants remain the most prolific and historically significant source of these compounds. Several plant families are particularly renowned for their rich and varied quinoline alkaloid content.

-

Rutaceae (Rue Family): This family is a veritable treasure trove of quinoline and, particularly, furoquinoline alkaloids.[1][3] Genera such as Galipea, Choisya, and Haplophyllum produce a wide array of these compounds, many of which exhibit antifungal, antibacterial, and antiparasitic properties.[1][3] Notable examples include dictamnine, skimmianine, and γ-fagarine.[3][4] The extensive use of these plants in traditional medicine often correlates with their high alkaloid content.[3]

-

Rubiaceae (Coffee Family): The Rubiaceae family is distinguished as the source of the most famous quinoline alkaloid, quinine.[1] The bark of Cinchona trees (Cinchona officinalis, Cinchona ledgeriana) is the exclusive natural source of quinine and its diastereomer, quinidine, which were the first effective treatments for malaria.[1][5] These are often referred to as Cinchona alkaloids, a group that also includes cinchonine and cinchonidine.[2][6]

-

Nyssaceae (Tupelo Family): The Chinese "Happy Tree," Camptotheca acuminata, is the primary natural source of camptothecin, a potent quinoline alkaloid with significant anticancer activity.[][8][9] Camptothecin and its derivatives, such as topotecan and irinotecan, function by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication, making them vital tools in oncology.[][9] Other plant families, such as Icacinaceae, also contain species that produce camptothecin.[10]

Microbial-Derived Alkaloids

In recent decades, microorganisms have emerged as a significant and largely untapped source of novel quinoline and quinolinone alkaloids.[1]

-

Bacteria: The genus Pseudomonas, particularly the opportunistic pathogen Pseudomonas aeruginosa, is a well-documented producer of 2-alkyl-4(1H)-quinolones (AQs).[11][12] These molecules, such as 2-heptyl-4-quinolone, are not only antimicrobial but also function as quorum-sensing signal molecules, regulating gene expression related to virulence.[12][13] The discovery of these signaling roles has opened new avenues for anti-infective therapies targeting bacterial communication.

-

Fungi: Fungi, including species from the genera Penicillium and Aspergillus, also synthesize quinoline alkaloids.[1][14][15] Marine fungi, in particular, are being explored as a source of novel bioactive compounds.[16] For instance, the fungus Penicillium spathulatum has been shown to produce isoquinoline alkaloids with antibacterial activity.[14] A deep-sea-derived Aspergillus species was found to produce 2-(quinoline-8-carboxamido)benzoic acid, which has shown neuroprotective properties.[15]

Animal-Derived Alkaloids

While less common, quinoline alkaloids are also found in the animal kingdom, where they often serve as defensive agents.[1] A notable example is the Peruvian fire stick insect (Oreophoetes peruana), which exudes a fluid containing quinoline alkaloids to deter predators.[1] Another example includes pumiliotoxin C, found in the skin of the Panamanian poison frog Dendrobates pumilio.[17]

Biosynthesis of Quinoline and Quinolinone Alkaloids

The biosynthesis of the quinoline ring system in nature predominantly proceeds through pathways originating from the amino acid tryptophan. Anthranilic acid, an intermediate in tryptophan metabolism, is the key precursor for the vast majority of these alkaloids.[2][18]

The general biosynthetic logic involves the condensation of anthranilic acid (or a derivative like 3-hydroxyanthranilic acid) with a second molecule, typically malonyl-CoA or a terpenoid unit, followed by cyclization and subsequent modifications.[19]

-

Anthranilic Acid Pathway: In many bacteria and plants of the Rutaceae family, anthranilic acid is activated (e.g., as anthraniloyl-CoA) and undergoes a Claisen-like condensation with malonyl-CoA. The resulting intermediate then cyclizes to form the foundational 4-hydroxy-2-quinolone structure. Subsequent enzymatic modifications such as alkylation, hydroxylation, and methoxylation generate the vast diversity of observed structures.

-

Tryptophan-Terpenoid Pathway: The biosynthesis of more complex alkaloids like the Cinchona alkaloids (e.g., quinine) and camptothecin follows a more intricate route. This pathway involves the condensation of tryptamine (derived from tryptophan) with the monoterpenoid secologanin to form strictosidine, a central intermediate for all monoterpene indole alkaloids.[8][20][21] A complex series of enzymatic rearrangements, cyclizations, and oxidative steps then transforms strictosidine into the characteristic quinoline scaffold of these important drugs.[][22] Recent research has revealed that for Cinchona alkaloids, the characteristic methoxy group is introduced very early in the pathway, at the tryptamine stage, rather than as a late-stage modification.[23]

Caption: Generalized biosynthetic pathways of quinoline alkaloids.

Methodology for Extraction, Isolation, and Purification

The isolation of quinoline alkaloids from their natural matrix is a critical step for structural elucidation, pharmacological testing, and drug development. The fundamental chemical property exploited in most extraction protocols is the basicity of the nitrogen atom within the quinoline ring.[24]

Rationale for Method Selection

The choice of extraction method is dictated by the physicochemical properties of alkaloids. In their free base form, alkaloids are generally soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, ether) and poorly soluble in water.[25] Conversely, when protonated to form salts (typically by treatment with an acid), their polarity increases, rendering them soluble in aqueous and alcoholic solutions.[25] This differential solubility is the cornerstone of the classic acid-base extraction technique. Modern methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are increasingly employed to improve efficiency and reduce solvent consumption.[26][27]

Step-by-Step General Protocol for Extraction and Isolation

This protocol provides a robust framework for the extraction and purification of quinoline alkaloids from a dried plant matrix (e.g., bark, leaves).

Step 1: Sample Preparation

-

Action: Grind the dried and authenticated plant material into a fine powder (e.g., 20-40 mesh).

-

Causality: Increasing the surface area of the plant material enhances the efficiency of solvent penetration, leading to a more exhaustive extraction of the target alkaloids.[25]

Step 2: Defatting (Optional but Recommended)

-

Action: Macerate or percolate the plant powder with a nonpolar solvent such as n-hexane or petroleum ether for several hours. Discard the solvent.

-

Causality: This step removes lipids, waxes, and chlorophyll. These nonpolar compounds can interfere with subsequent liquid-liquid partitioning and chromatographic separation, and their removal results in a cleaner crude extract.

Step 3: Basification and Extraction

-

Action: Moisten the defatted plant powder with a basic aqueous solution (e.g., 10% ammonium hydroxide or sodium carbonate) to achieve a pH of 9-10. Pack the material into a percolator or use a Soxhlet apparatus and extract exhaustively with a moderately polar organic solvent like dichloromethane (DCM) or chloroform.

-

Causality: Basification converts the alkaloid salts naturally present in the plant tissue into their free base form. This deprotonation makes the alkaloids neutral and thus soluble in the organic solvent, allowing them to be efficiently extracted from the solid matrix.[24]

Step 4: Acidic Extraction (Liquid-Liquid Partitioning)

-

Action: Concentrate the organic extract from Step 3 under reduced pressure. Resuspend the resulting residue in the same organic solvent and transfer it to a separatory funnel. Extract this organic phase multiple times with a dilute aqueous acid (e.g., 5% sulfuric acid or hydrochloric acid).

-

Causality: The acidic solution protonates the basic nitrogen atom of the alkaloids, forming their corresponding salts. These salts are polar and preferentially partition into the aqueous phase, leaving neutral, non-alkaloidal impurities behind in the organic phase. This is a crucial purification step.

Step 5: Liberation and Recovery of Crude Alkaloids

-

Action: Combine the acidic aqueous extracts from Step 4. Cool the solution in an ice bath and carefully add a concentrated base (e.g., ammonium hydroxide) dropwise with stirring until the solution is strongly alkaline (pH 9-10). This will often result in the precipitation of the alkaloids. Extract this basic aqueous solution multiple times with a fresh organic solvent (DCM or chloroform).

-

Causality: Re-basification deprotonates the alkaloid salts, converting them back to their free base form. This decreases their aqueous solubility, causing them to either precipitate or partition back into the organic solvent.

Step 6: Final Processing

-

Action: Combine the organic extracts from Step 5. Wash with distilled water to remove residual base, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Step 7: Chromatographic Purification

-

Action: Subject the crude alkaloid extract to chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography (CC): Often the first step, using silica gel or alumina as the stationary phase with a gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate, followed by DCM-methanol).

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC with reverse-phase (C18) or normal-phase columns is employed.

-

-

Causality: These techniques separate the individual alkaloids based on their differential polarity and affinity for the stationary phase, allowing for the isolation of pure compounds for structural elucidation and bioactivity screening.

Caption: General workflow for alkaloid extraction and purification.

Biological and Pharmacological Significance

Quinoline and quinolinone alkaloids are renowned for their diverse and potent biological activities, which have been the driving force behind decades of research.[9][28][29] Their therapeutic applications span a wide range of diseases, from infectious diseases to cancer.[1][28]

| Alkaloid | Representative Source(s) | Key Biological Activity | Reference(s) |

| Quinine | Cinchona spp. | Antimalarial (inhibits heme detoxification in Plasmodium) | [1] |

| Quinidine | Cinchona spp. | Antimalarial, Antiarrhythmic | [1][2] |

| Camptothecin | Camptotheca acuminata | Anticancer (Topoisomerase I inhibitor) | [][9] |

| Skimmianine | Rutaceae family | Anti-Alzheimer (potential), Antifungal | [3] |

| Dictamnine | Rutaceae family | Antibacterial, Phototoxic | [3] |

| 2-Heptyl-4-quinolone | Pseudomonas aeruginosa | Antibacterial, Quorum Sensing Signal | [11][12] |

| Chimanine B/D | Galipea longiflora | Antileishmanial | [1] |

This table highlights just a few examples of the pharmacological relevance of this class of natural products. The structural diversity of quinoline alkaloids provides a rich scaffold for medicinal chemists to explore in the search for new therapeutic agents.[9][28] The continued exploration of new natural sources, combined with advances in synthetic chemistry and biotechnological production, ensures that quinoline and quinolinone alkaloids will remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. phytojournal.com [phytojournal.com]

- 8. Camptothecin - Wikipedia [en.wikipedia.org]

- 9. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a natural quinoline alkaloid isolated from the deep-sea-derived fungus and its potential as a therapeutic for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 18. Alkyl, aryl, alkylarylquinoline, and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 26. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]

- 27. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

The Friedländer Synthesis: A Comprehensive Technical Guide to Quinoline Derivatives for Advanced Research and Drug Development

Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Chemistry

Since its discovery by Paul Friedländer in 1882, the Friedländer synthesis has remained a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold.[1][2][3] Quinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Their applications also extend to materials science, where they are utilized in the development of dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). This guide offers an in-depth exploration of the Friedländer synthesis, from its core mechanistic principles to modern catalytic advancements and practical experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Principles: Understanding the Chemical Causality

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone or an ester.[1][8][9] This reaction, which can be catalyzed by either acids or bases, culminates in the formation of a substituted quinoline ring through a cyclodehydration process.[1][3]

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer synthesis can proceed through two viable pathways, the preferred route often depending on the specific reactants and reaction conditions.[9][10]

-

The Aldol-First Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[1][11] The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the aromatic quinoline ring.

-

The Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant.[9][10] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]